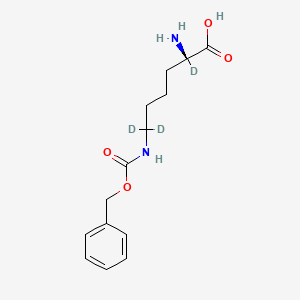

H-Lys(Z)-OH-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

283.34 g/mol |

IUPAC Name |

(2S)-2-amino-2,6,6-trideuterio-6-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1/i9D2,12D |

InChI Key |

CKGCFBNYQJDIGS-PAUCBHALSA-N |

Isomeric SMILES |

[2H][C@](CCCC([2H])([2H])NC(=O)OCC1=CC=CC=C1)(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Z)-OH-d3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Lys(Z)-OH-d3, a deuterated derivative of N-ε-benzyloxycarbonyl-L-lysine. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in mass spectrometry-based quantitative analysis, particularly within the realms of pharmacokinetics and drug metabolism studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of H-Lys(Z)-OH, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution is strategically placed to offer a distinct mass shift for mass spectrometry applications without significantly altering the chemical behavior of the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not always readily available from suppliers. However, the properties of its non-deuterated analog, H-Lys(Z)-OH, provide a strong reference point.

| Property | This compound | H-Lys(Z)-OH (Non-deuterated analog) |

| Molecular Formula | C₁₄H₁₇D₃N₂O₄ | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 283.34 g/mol | 280.32 g/mol [1] |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | Not available | 259 °C (decomposes) |

| Optical Rotation | Not available | [α]20/D +15.5 ± 1°, c = 1% in 1 M HCl |

| Solubility | Not available | Soluble in 1M HCl. Slightly soluble in water. |

| Purity | Isotopic and chemical purity should be confirmed by the supplier's Certificate of Analysis. | Typically ≥99% |

| Storage | Store at -20°C to 4°C, protected from moisture. | Store at -20°C to 4°C. |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling introduces a known mass difference between the analyte of interest and the internal standard, which is crucial for accurate quantification.

Pharmacokinetic Studies

In pharmacokinetic (PK) studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Deuterated compounds like this compound can be used as internal standards for the quantification of the non-deuterated drug or its metabolites in biological matrices such as plasma, urine, or tissue homogenates. The co-elution of the analyte and the deuterated standard in LC, followed by their distinct detection by MS, allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Drug Metabolism Studies

Deuteration can also be used to probe metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" where the rate of metabolic reactions involving the cleavage of this bond is slowed. While this compound is primarily used as a stable internal standard, this principle is fundamental to the design of deuterated drugs with improved metabolic profiles.

Experimental Protocols

While a specific, universally applicable protocol for this compound will depend on the analyte and the biological matrix, the following provides a general workflow for its use as an internal standard in an LC-MS/MS-based quantification assay.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO, or a buffer in which it is soluble) to a final concentration of 1 mg/mL. Store this stock solution at -20°C or below.

-

Working Solution: Prepare a series of dilutions from the stock solution to create a working solution at a concentration appropriate for spiking into calibration standards, quality control samples, and unknown samples. The final concentration of the internal standard in the samples should be optimized to provide a strong and consistent signal in the mass spectrometer.

Sample Preparation

A generic protein precipitation protocol for plasma samples is described below. This would need to be optimized for the specific analyte.

References

The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in H-Lys(Z)-OH-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the deuterated lysine derivative, H-Lys(Z)-OH-d3. We will delve into its function in peptide synthesis, present quantitative data, detail experimental protocols, and visualize key processes to offer a thorough resource for professionals in chemical and pharmaceutical research.

Core Concepts: The Function of the Z Protecting Group

In the synthesis of peptides and other complex organic molecules, protecting groups are essential tools for temporarily masking reactive functional groups. This prevents unintended side reactions and ensures the regioselective formation of desired chemical bonds. The lysine molecule possesses two primary amino groups: the α-amino group, which participates in peptide bond formation, and the ε-amino group on its side chain. The ε-amino group is nucleophilic and can interfere with the controlled, sequential addition of amino acids during peptide synthesis.

The Z-group (benzyloxycarbonyl) is a well-established carbamate-type protecting group used to selectively block the ε-amino group of lysine. In this compound, the Z group is attached to the ε-amino nitrogen, rendering it non-reactive under the conditions required for peptide coupling. This ensures that only the α-amino group is available to form a peptide bond with the next amino acid in the sequence.

The key attributes of the Z protecting group include its stability under a range of reaction conditions and the multiple methods available for its removal (deprotection), offering flexibility in synthetic strategies.[1][2]

The Significance of Deuteration (d3)

The "-d3" designation in this compound indicates that three hydrogen atoms in the lysine molecule have been replaced with deuterium, a stable isotope of hydrogen. Deuterium-labeled amino acids are invaluable tools in quantitative proteomics and metabolic research, primarily in studies utilizing mass spectrometry. When a peptide containing a deuterated amino acid is analyzed, its mass is shifted by a known amount compared to its non-deuterated counterpart. This mass difference allows for accurate quantification of proteins and peptides in complex biological samples, a technique often referred to as Stable Isotope Labeling with Amino acids in Cell culture (SILAC).

Data Presentation: A Comparative Look at Lysine Protecting Groups

The selection of a protecting group is a critical step in planning a peptide synthesis strategy. The choice depends on the desired orthogonality (the ability to remove one protecting group without affecting others), the stability of the peptide, and the desired cleavage conditions. Below is a comparative summary of common lysine ε-amino protecting groups.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability | Key Advantages |

| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH, HF) | Stable to mild acids and bases. | Well-established, crystalline derivatives, multiple deprotection options.[1] |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong Acids (TFA) | Stable to bases and hydrogenolysis. | Widely used in Boc-based solid-phase peptide synthesis (SPPS). |

| 9-Fluorenyl-methyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Bases (e.g., Piperidine) | Stable to acids and hydrogenolysis. | Core of Fmoc-based SPPS, allowing for mild deprotection cycles. |

| Allyloxycarbonyl | Alloc | CH₂=CHCH₂OCO- | Pd(0) catalyst and a scavenger | Stable to acids and bases. | Orthogonal to both Boc and Fmoc, useful for on-resin side-chain modifications.[3] |

Experimental Protocols

This section details the fundamental procedures for the protection of lysine, its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), and the subsequent deprotection of the Z group.

Synthesis of H-Lys(Z)-OH

The regioselective protection of the ε-amino group of lysine can be achieved through various methods. One common approach involves the use of a copper complex to temporarily block the α-amino and carboxyl groups, leaving the ε-amino group free to react with benzyl chloroformate.

Protocol for ε-Z-Lysine Synthesis:

-

Copper Complex Formation: Dissolve L-lysine hydrochloride in water and add a stoichiometric amount of copper(II) sulfate solution. Adjust the pH to approximately 9.5 with sodium carbonate to precipitate the copper complex of lysine.

-

Protection Reaction: Suspend the copper-lysine complex in a solution of sodium bicarbonate. Cool the mixture in an ice bath and add benzyl chloroformate dropwise while maintaining the pH between 9 and 10 with sodium carbonate.

-

Complex Decomposition: After the reaction is complete, decompose the copper complex by acidifying the solution with hydrochloric acid and treating it with hydrogen sulfide gas to precipitate copper sulfide.

-

Isolation and Purification: Filter off the copper sulfide and adjust the pH of the filtrate to the isoelectric point of H-Lys(Z)-OH (around 6-7) to precipitate the product. The crude product can be recrystallized from water or aqueous ethanol to yield pure H-Lys(Z)-OH.

Note: Yields for this process are typically in the range of 60-70%.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Z)-OH

The following is a generalized protocol for a manual Fmoc-based SPPS cycle for the incorporation of a lysine residue protected with a Z group on its side chain.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Lys(Z)-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and the dibenzofulvene byproduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Lys(Z)-OH) and the coupling reagent (e.g., HBTU) in DMF.

-

Add DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours to allow for complete coupling.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note that the Z group is stable to TFA and will remain on the lysine side chain.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.

Deprotection of the Z Group

The removal of the Z group is typically performed after the peptide has been cleaved from the resin or in the final step of a solution-phase synthesis.

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group deprotection.

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.

Method 2: Strong Acid Cleavage

This method is used when the peptide is sensitive to catalytic hydrogenation (e.g., contains sulfur or other reducible groups).

-

Reaction Setup: Dissolve the Z-protected peptide in glacial acetic acid.

-

Reagent Addition: Add a solution of hydrogen bromide (HBr) in acetic acid (typically 33%).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Collect the product by filtration or centrifugation.

Caution: HBr in acetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Visualizations

Chemical Structures and Protection Scheme

Caption: Protection of the ε-amino group of lysine.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical cycle in Fmoc SPPS.

Deprotection Pathways for the Z Group

Caption: Common methods for Z-group removal.

Conclusion

The benzyloxycarbonyl (Z) group remains a cornerstone of peptide and organic synthesis due to its robustness and versatile deprotection options. In the context of this compound, it serves the critical function of selectively masking the ε-amino group of lysine, thereby enabling the controlled and precise construction of peptide chains. The incorporation of a deuterium label in the lysine backbone further extends its utility into the realm of quantitative mass spectrometry, making it a powerful tool for modern proteomics and drug discovery. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and scientists aiming to leverage the full potential of this valuable synthetic building block.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Lys(Z)-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of deuterated N-epsilon-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH-d3). The protocols outlined herein are based on established principles of organic synthesis, isotopic labeling, and chromatographic purification techniques, designed to yield a high-purity product suitable for a range of research and development applications, including its use as an internal standard in mass spectrometry-based assays.

Introduction

Isotopically labeled amino acids are invaluable tools in biomedical and pharmaceutical research. They serve as tracers for metabolic pathways, internal standards for quantitative analysis, and probes in structural biology. This compound, a stable isotope-labeled version of N-epsilon-benzyloxycarbonyl-L-lysine, is a crucial reagent in peptide synthesis and various biochemical studies. The introduction of deuterium atoms allows for mass-shifting, which is essential for accurate quantification in complex biological matrices by mass spectrometry. This guide details a robust synthetic and purification workflow for obtaining this compound of high isotopic and chemical purity.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated L-lysine precursor and the subsequent selective protection of the epsilon-amino group with a benzyloxycarbonyl (Z) group. For the purpose of this guide, we will focus on the synthesis of L-lysine deuterated at the 6-position (6,6-d2) and the alpha-position (α-d1), resulting in a d3-labeled lysine. This specific labeling pattern is proposed based on common synthetic strategies for deuterated amino acids.

Synthesis of L-Lysine-α,6,6-d3

The synthesis of the deuterated lysine precursor can be achieved through a multi-step sequence starting from a suitable protected and activated lysine derivative. A plausible route involves the deuteration of the α-carbon and the terminal methylene group of the side chain.

N-epsilon-benzyloxycarbonylation

With the deuterated L-lysine in hand, the next step is the selective protection of the ε-amino group. This is a critical step to ensure that the α-amino group remains free for subsequent reactions, such as peptide coupling.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and purification of this compound.

Protocol for Synthesis of L-Lysine-α,6,6-d3 (Hypothetical)

Materials:

-

Nα-Boc-L-lysine methyl ester

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O

-

Palladium on carbon (Pd/C, 10%)

-

Deuterium gas (D₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

α-Deuteration: To a solution of Nα-Boc-L-lysine methyl ester (1.0 eq) in D₂O, add NaOD (0.1 eq). Stir the mixture at room temperature for 24 hours to facilitate H/D exchange at the α-position.

-

Quenching and Extraction: Neutralize the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Side-Chain Deuteration: The resulting Nα-Boc-L-lysine-α-d1 methyl ester is then subjected to a catalytic deuteration. Dissolve the compound in methanol-d4 and add 10% Pd/C. Place the mixture under an atmosphere of D₂ gas and stir vigorously for 48 hours.

-

Work-up and Deprotection: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent. The resulting protected and deuterated lysine is then deprotected by treatment with 6 M HCl at reflux for 4 hours.

-

Isolation: Cool the reaction mixture and evaporate the solvent to yield L-lysine-α,6,6-d3 dihydrochloride as a crude solid.

Protocol for Synthesis of this compound

Materials:

-

L-lysine-α,6,6-d3 dihydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium bicarbonate

-

Benzyl chloroformate

-

Dioxane

-

Methanol

-

Diethyl ether

Procedure:

-

Formation of Copper Complex: Dissolve L-lysine-α,6,6-d3 dihydrochloride (1.0 eq) in water and add copper(II) sulfate pentahydrate (0.5 eq). Adjust the pH to 9.0 with sodium bicarbonate. A deep blue solution of the lysine-copper complex will form.

-

Protection Reaction: To the cooled (0 °C) solution of the copper complex, add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise while maintaining the pH at 9.0 with sodium bicarbonate. Stir the reaction mixture at room temperature overnight.

-

Decomplexation and Precipitation: Acidify the reaction mixture to pH 3.0 with 2 M HCl. The product will precipitate out of the solution.

-

Isolation and Washing: Filter the precipitate and wash thoroughly with cold water, followed by diethyl ether.

-

Drying: Dry the resulting white solid under vacuum to yield crude this compound.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 80% aqueous ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold 80% aqueous ethanol.

-

Dry the purified crystals under vacuum.

Purification Protocol: Preparative HPLC

System: Preparative High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water Mobile Phase B: 0.1% TFA in acetonitrile Gradient: 5% to 60% B over 40 minutes Flow Rate: 20 mL/min Detection: UV at 254 nm

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Inject the solution onto the equilibrated preparative HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Pool the pure fractions and lyophilize to obtain the final product as a white fluffy solid.

Data Presentation

Table 1: Summary of Synthetic Reaction Parameters

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) |

| α-Deuteration | Nα-Boc-L-lysine methyl ester | NaOD | D₂O | 25 | 24 |

| Side-Chain Deuteration | Nα-Boc-L-lysine-α-d1 methyl ester | D₂ gas, 10% Pd/C | Methanol-d4 | 25 | 48 |

| Nε-Protection | L-lysine-α,6,6-d3, Copper(II) sulfate | Benzyl chloroformate, NaHCO₃ | Water/Dioxane | 0-25 | 12 |

Table 2: Purification and Analytical Data

| Purification Method | Purity (by HPLC, %) | Isotopic Enrichment (by MS, %) | Yield (%) |

| Recrystallization | >95 | >98 | ~60 |

| Preparative HPLC | >99 | >98 | ~45 |

Table 3: Analytical Characterization

| Technique | Expected Result |

| ¹H NMR | Absence of signals corresponding to the α-proton and the two ε-protons. Shifts consistent with the H-Lys(Z)-OH structure. |

| ¹³C NMR | Shifts consistent with the H-Lys(Z)-OH structure. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z = 284.16 (calculated for C₁₄H₁₇D₃N₂O₄⁺) |

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Purification workflow for this compound.

An In-depth Technical Guide to Deuterium Labeling Patterns in H-Lys(Z)-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling patterns, synthesis, and analysis of H-Lys(Z)-OH-d3, an isotopically labeled form of N-ε-(benzyloxycarbonyl)-L-lysine. This compound is a valuable tool in drug development and metabolic research, primarily utilized as an internal standard for mass spectrometry-based quantification of lysine and its derivatives.

Deuterium Labeling Pattern

This compound is strategically labeled with three deuterium atoms. The precise placement of these heavy isotopes is critical for its application as an internal standard, ensuring a distinct mass shift from its unlabeled counterpart without significantly altering its chemical properties.

Based on the publicly available chemical structure information, the deuterium atoms are incorporated at the following positions:

-

One deuterium atom at the alpha-carbon (Cα).

-

Two deuterium atoms at the epsilon-carbon (Cε).

This labeling pattern provides a stable isotopic signature, as the C-D bonds at these positions are not readily exchangeable under typical physiological or analytical conditions.

Quantitative Data

The isotopic purity of this compound is a key parameter for its use in quantitative assays. While lot-specific data may vary, typical specifications for high-quality isotopically labeled standards are summarized below. Researchers should always refer to the Certificate of Analysis provided by the supplier for precise quantitative information.

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (d3) | ≥99 atom % Deuterium |

| d0 Isotopic Abundance | <0.5% |

| d1 Isotopic Abundance | <1.0% |

| d2 Isotopic Abundance | <2.0% |

Experimental Protocols

Proposed Synthesis of this compound

A detailed, proprietary synthesis protocol for commercially available this compound is not publicly disclosed. However, a plausible synthetic route can be conceptualized based on established methods for amino acid modification and deuterium labeling. The following is a representative, multi-step protocol.

Step 1: Selective Protection of the α-Amino Group

The synthesis would likely begin with L-lysine, where the α-amino group is first protected to allow for specific modification of the ε-amino group. A common method involves the formation of a copper(II) complex.

-

Dissolve L-lysine hydrochloride in water.

-

Add a basic copper salt (e.g., copper(II) carbonate) and heat the mixture to form the copper(II) chelate of lysine, which selectively protects the α-amino and α-carboxyl groups.

Step 2: Protection of the ε-Amino Group

With the α-amino group complexed, the ε-amino group is free to react.

-

To the aqueous solution of the lysine-copper complex, add benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions (e.g., maintaining pH with sodium bicarbonate).

-

The benzyloxycarbonyl (Z) group will selectively acylate the ε-amino group.

Step 3: Decomposition of the Copper Complex

The copper complex is then removed to liberate the α-amino and α-carboxyl groups.

-

Treat the reaction mixture with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or by bubbling hydrogen sulfide gas through the solution to precipitate copper sulfide.

-

Filter the mixture to remove the copper salt or complex.

-

Purify the resulting H-Lys(Z)-OH by recrystallization or chromatography.

Step 4: Deuterium Labeling

The final step involves the introduction of deuterium atoms. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions.

-

Dissolve the synthesized H-Lys(Z)-OH in a suitable solvent system, such as D₂O with a catalytic amount of a base or acid.

-

Heating the mixture can facilitate the exchange of protons for deuterons at the α- and ε-carbon positions. The exchange at the α-carbon is typically more facile due to the acidity of the α-proton. Exchange at the ε-carbon may require more forcing conditions or a different catalytic system.

-

The reaction progress is monitored by NMR or mass spectrometry to achieve the desired level of deuteration.

-

The final product, this compound, is purified by chromatography and lyophilized.

Caption: Proposed synthetic workflow for this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is typically used as an internal standard in LC-MS/MS assays for the quantification of unlabeled H-Lys(Z)-OH or related analytes.

Sample Preparation

-

Spike the biological or experimental sample with a known concentration of this compound.

-

Perform protein precipitation with a solvent such as acetonitrile or methanol.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis. Further solid-phase extraction (SPE) may be employed for cleaner samples.

LC Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (unlabeled): m/z 281.15.

-

Precursor Ion (d3-labeled): m/z 284.17.

-

Product Ions: The choice of product ions for monitoring would be determined by fragmentation analysis (MS/MS) of the parent compounds. Common fragments would arise from the loss of water, ammonia, or cleavage of the lysine side chain.

Logical Workflow for Application

The primary application of this compound is in quantitative bioanalysis using the isotope dilution mass spectrometry method.

Caption: Workflow for quantitative analysis using this compound.

In-Depth Technical Guide on the Stability and Storage of H-Lys(Z)-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nε-benzyloxycarbonyl-L-lysine-d3 (H-Lys(Z)-OH-d3). The information presented herein is critical for maintaining the integrity, purity, and performance of this isotopically labeled amino acid derivative in research and development applications.

Core Stability Profile

This compound, a deuterated analog of Nε-benzyloxycarbonyl-L-lysine, is a stable compound when stored and handled under appropriate conditions. Its stability is primarily influenced by temperature, light, and pH. The benzyloxycarbonyl (Z) protecting group is generally stable to neutral and basic conditions but is susceptible to cleavage under strong acidic conditions and through catalytic hydrogenolysis.

General Handling and Storage Recommendations

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Powder | -20°C | Up to 3 years | Protect from moisture. Store in a tightly sealed container. |

| 4°C | Up to 2 years | For shorter-term storage. Protect from moisture. | |

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Data compiled from multiple supplier recommendations.

It is crucial to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Avoid the generation of dust when handling the solid material.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stable formulations and interpreting analytical results. The primary routes of degradation are anticipated to be hydrolysis of the benzyloxycarbonyl group and intramolecular cyclization of the lysine backbone.

Hydrolysis of the Benzyloxycarbonyl (Z) Group

The Z-group is susceptible to cleavage under acidic conditions, which would result in the formation of L-lysine-d3 and benzyl alcohol. This degradation is more pronounced in the presence of strong acids.

Intramolecular Cyclization

Under certain conditions, particularly at elevated temperatures, the lysine moiety can undergo intramolecular cyclization to form lysine lactam.

The following diagram illustrates the potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

Solution State Stability Under Stress Conditions

Objective: To evaluate the stability of this compound in solution under acidic, basic, oxidative, and photolytic stress.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C.

-

Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature.

-

Photolytic Degradation: Expose the sample solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

The following diagram outlines the experimental workflow for a forced degradation study.

Analytical Methods for Stability Testing

A validated, stability-indicating analytical method is essential for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the recommended techniques.

HPLC Method Parameters (Illustrative Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to resolve the parent compound from its degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Summary of Stability-Influencing Factors

The following table provides a summary of factors known to influence the stability of this compound and related N-benzyloxycarbonyl protected amino acids.

| Factor | Effect on Stability | Recommendations |

| Temperature | Elevated temperatures can accelerate degradation, particularly lactam formation. | Store at recommended low temperatures (-20°C for long-term). |

| Light | Exposure to UV light can cause photodegradation of the benzyloxycarbonyl group. | Protect from light by using amber vials or storing in the dark. |

| pH | Stable in neutral and mildly basic conditions. Susceptible to hydrolysis in strong acids. | Avoid strongly acidic conditions during storage and handling of solutions. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizing agents. |

| Moisture | The solid form is hygroscopic and moisture can promote degradation. | Store in a desiccator or in a tightly sealed container in a dry environment. |

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

Navigating the Solubility Landscape of H-Lys(Z)-OH-d3 in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-Lys(Z)-OH-d3, a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine. Given the limited direct experimental data on the deuterated form, this document synthesizes available information for the non-deuterated analogue, H-Lys(Z)-OH, and discusses the generally accepted minimal impact of deuteration on solubility. This guide is intended to assist researchers in the effective handling and application of this compound in various experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled amino acid derivative used in a variety of research applications, including peptide synthesis, as a standard in mass spectrometry-based proteomics, and in metabolic studies. The replacement of three hydrogen atoms with deuterium provides a distinct mass shift, facilitating its use as an internal standard for the accurate quantification of its non-deuterated counterpart. Understanding its solubility in common organic solvents is critical for its effective use in these applications, ensuring accurate concentration preparation and optimal reaction conditions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for H-Lys(Z)-OH and a related protected amino acid, Fmoc-Lys-OH, in common organic solvents. The inclusion of Fmoc-Lys-OH data provides a broader context for the solubility of protected lysine derivatives.

| Compound | Solvent | Solubility | Concentration (mM) | Remarks |

| H-Lys(Z)-OH | DMSO | < 1 mg/mL [1] | < 3.57 mM | Insoluble or slightly soluble.[1] |

| H-Lys(Z)-OH | Chloroform | Soluble | - | Qualitative data; requires confirmation. |

| H-Lys(Z)-OH | Dichloromethane | Soluble | - | Qualitative data; requires confirmation. |

| H-Lys(Z)-OH | Ethyl Acetate | Soluble | - | Qualitative data; requires confirmation. |

| H-Lys(Z)-OH | Acetone | Soluble | - | Qualitative data; requires confirmation. |

| Fmoc-Lys-OH | DMSO | 50 mg/mL | 135.71 mM | Ultrasonic and adjust pH to 2 with 1 M HCl. |

| Fmoc-Lys-OH | Methanol | 5.74 mg/mL | 15.58 mM | Ultrasonic and adjust pH to 6 with HCl. |

Data for Fmoc-Lys-OH is provided for comparative purposes and relates to a different compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound powder

-

Organic solvents of interest (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions (for Calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted solution using HPLC or a UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mM.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Conclusion

The solubility of this compound in common organic solvents is a critical parameter for its effective use in research and drug development. While direct quantitative data for the deuterated compound is scarce, the available information for H-Lys(Z)-OH indicates low solubility in DMSO and suggests that it may be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems using a robust protocol as outlined in this guide. The minimal expected impact of deuteration on solubility provides confidence that the data for the non-deuterated form is a useful starting point for these investigations.

References

Isotopic Enrichment of Commercially Available H-Lys(Z)-OH-d3: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise isotopic enrichment of labeled compounds is critical for the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Nε-Z-L-lysine-d3 (H-Lys(Z)-OH-d3), a deuterated amino acid derivative frequently utilized in various research applications, including as an internal standard in mass spectrometry-based proteomics and metabolomics.

While specific isotopic enrichment data for this compound can vary by supplier and by individual production lot, this guide presents representative data based on commercially available deuterated lysine products from leading suppliers. This information is typically detailed in the Certificate of Analysis (CoA) provided with the product.

Data Presentation: Isotopic Enrichment Levels

The isotopic enrichment of deuterated compounds is a key quality parameter. Below is a table summarizing the typical isotopic enrichment levels for commercially available deuterated lysine products, which are expected to be comparable to those for this compound.

| Compound | Supplier | Isotopic Enrichment (Atom % D) | Chemical Purity |

| L-Lysine·2HCl (D₉) | Cambridge Isotope Laboratories, Inc. | 98% | >98% |

| L-Lysine·2HCl (4,4,5,5-D₄) | Cambridge Isotope Laboratories, Inc. | 96-98% | >98% |

| This compound | Representative | Typically ≥98% | ≥95% |

Note: The data for this compound is representative of typical specifications for commercially available deuterated amino acids. For precise figures, always refer to the Certificate of Analysis for the specific product lot.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a fundamental technique for determining the isotopic distribution and abundance of labeled compounds.

Methodology:

-

Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC), and ionized using an appropriate technique, such as electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF). The high resolution allows for the separation of isotopic peaks that are very close in mass-to-charge ratio (m/z).

-

Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis:

-

The theoretical m/z values for the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), triply deuterated (M+3), etc., species are calculated.

-

The observed peak intensities for each isotopologue are measured from the mass spectrum.

-

The isotopic enrichment is calculated using the following formula:

where:

-

n is the number of deuterium atoms in the isotopologue (0, 1, 2, 3).

-

I_n is the intensity of the peak corresponding to the isotopologue with n deuterium atoms.

-

The denominator is multiplied by 3, as this compound has three deuterium atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the specific sites of deuteration and can be used to quantify the isotopic enrichment.

Methodology:

-

Sample Preparation: The deuterated compound is dissolved in a suitable NMR solvent that does not contain deuterium at the positions of interest (e.g., DMSO-d6, CDCl3).

-

¹H NMR Acquisition: A standard proton (¹H) NMR spectrum is acquired. The absence or significant reduction of signals at the expected chemical shifts for the deuterated positions confirms the incorporation of deuterium.

-

²H NMR Acquisition: A deuterium (²H) NMR spectrum is acquired. The presence of signals confirms the presence of deuterium.

-

Quantitative NMR (qNMR):

-

An internal standard with a known concentration is added to the sample.

-

By comparing the integral of the residual proton signal at the deuterated position in the ¹H NMR spectrum to the integral of a non-deuterated proton signal within the molecule or the internal standard, the percentage of non-deuterated species can be determined.

-

The isotopic enrichment is then calculated as:

where:

-

Area_residual_H is the integral of the residual proton signal at the deuterated position.

-

Area_reference_H is the integral of a proton signal corresponding to a non-deuterated position in the molecule (normalized to the number of protons).

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of isotopic enrichment of a deuterated compound like this compound.

A Technical Guide to Nε-benzyloxycarbonyl-L-lysine-d3 (H-Lys(Z)-OH-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated amino acid derivative, Nε-benzyloxycarbonyl-L-lysine-d3, commonly referred to as H-Lys(Z)-OH-d3. This compound is a valuable tool in peptide synthesis and drug development, primarily utilized as a stable isotope-labeled internal standard for mass spectrometry-based quantification or as a tracer to study the metabolic fate of lysine-containing peptides and proteins.

Core Compound Data

The key quantitative data for this compound and its non-deuterated parent compound are summarized below. Stable isotope labeling with deuterium increases the molecular weight, allowing for its differentiation in analytical assays.

| Property | This compound | H-Lys(Z)-OH (Parent Compound) |

| Synonyms | Nε-Benzyloxycarbonyl-L-lysine-d3 | Nε-Z-L-lysine, N6-Carbobenzyloxy-L-lysine |

| Molecular Formula | C₁₄H₁₇D₃N₂O₄ | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 283.34 g/mol [1][2] | 280.32 g/mol [3][4] |

| CAS Number | Not Available (NA)[2] | 1155-64-2 |

| Appearance | White to off-white solid | White to off-white powder |

Application in Peptide Synthesis

While this compound itself, with its free Nα-amino group, can be used in solution-phase peptide synthesis, it is more common in modern peptide chemistry to use an Nα-protected version, such as Fmoc-Lys(Z)-OH, for solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group provides orthogonal protection for the lysine side chain, which is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and is typically removed at the final cleavage step with strong acid (e.g., trifluoroacetic acid).

Deuterated amino acids like this compound are incorporated into peptide sequences to create heavy-labeled internal standards for quantitative proteomics or to investigate pharmacokinetic and metabolic profiles of peptide drugs without altering their fundamental chemical properties.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of a protected lysine derivative into a peptide chain using Fmoc-based SPPS. This workflow is applicable for incorporating the corresponding Nα-Fmoc-protected version of this compound.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-Dimethylformamide (DMF), for at least 1 hour in a reaction vessel.

2. First Amino Acid Loading (if not pre-loaded):

-

Activate the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or HCTU.

-

Couple the activated amino acid to the resin. The reaction time is typically 1-2 hours.

-

Wash the resin thoroughly with DMF to remove excess reagents.

3. SPPS Cycle (for each subsequent amino acid):

- a. Fmoc Deprotection:

- Treat the resin-bound peptide with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Nα-Fmoc protecting group.

- Drain the vessel and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

- Wash the resin extensively with DMF (e.g., 5 times) to remove piperidine and the cleaved Fmoc adduct.

- b. Amino Acid Coupling:

- Activate the next Nα-Fmoc-protected amino acid (e.g., Fmoc-Lys(Z)-OH or its deuterated analogue) in DMF with a coupling reagent (e.g., HCTU) and an additive like collidine.

- Add the activated amino acid solution to the reaction vessel containing the resin.

- Allow the coupling reaction to proceed for 1-2 hours. The completeness of the reaction can be monitored using a qualitative method like the Kaiser test.

- Wash the resin with DMF (e.g., 3-5 times) and Dichloromethane (DCM) to remove unreacted reagents.

- c. Repeat:

- Repeat steps 3a and 3b for each amino acid in the desired peptide sequence.

4. Cleavage and Final Deprotection:

-

After the final SPPS cycle and removal of the terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. A common cocktail is Reagent K (Trifluoroacetic acid / Thioanisole / Water / Phenol / Ethanedithiol; 82.5:5:5:5:2.5 v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Z-group from lysine).

-

Filter to separate the resin from the peptide-containing cleavage solution.

5. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the acidic filtrate to a large volume of cold diethyl ether.

-

Collect the peptide precipitate by centrifugation and decant the ether.

-

Wash the peptide pellet with cold ether to remove remaining scavengers.

-

Dry the crude peptide under vacuum.

-

Dissolve the peptide in a suitable aqueous buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the utilization of protected lysine in peptide synthesis.

Caption: Chemical structure of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Technical Guide: Safety Data for H-Lys(Z)-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for H-Lys(Z)-OH-d3 (Nε-Benzyloxycarbonyl-L-lysine-2,6,6-d3), a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine. Understanding the safety and handling protocols for this compound is crucial for ensuring laboratory safety and the integrity of research outcomes. This guide synthesizes available data from safety data sheets (SDS) for both the deuterated compound and its non-deuterated analogue, presenting the information in a clear and accessible format for laboratory personnel.

Section 1: Chemical and Physical Properties

A summary of the key chemical and physical properties of H-Lys(Z)-OH and its deuterated form is presented below. These properties are essential for proper handling, storage, and experimental design.

| Property | H-Lys(Z)-OH | This compound | References |

| Molecular Formula | C14H20N2O4 | C14H17D3N2O4 | [1][2][3] |

| Molecular Weight | 280.32 g/mol | 283.34 g/mol | [4][5] |

| CAS Number | 1155-64-2 | N/A (Unlabeled: 1155-64-2) | |

| Appearance | White to off-white powder/solid | No data available | |

| Melting Point | 259 °C (decomposes) | No data available | |

| Solubility | Soluble in 0.1 M HCl and H2O | No data available | |

| Optical Activity | [α]20/D +15.5±1°, c = 1% in 1 M HCl | No data available |

Section 2: Hazard Identification and Toxicological Information

According to the available safety data sheets, neither H-Lys(Z)-OH nor its deuterated form are classified as hazardous substances. However, as with any chemical, appropriate caution should be exercised.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Toxicological Data Summary:

| Toxicity Endpoint | Result | References |

| Acute Oral Toxicity | Not classified | |

| Acute Dermal Toxicity | Not classified | |

| Acute Inhalation Toxicity | Not classified | |

| Skin Corrosion/Irritation | Not classified | |

| Serious Eye Damage/Irritation | Not classified | |

| Respiratory or Skin Sensitization | Not classified | |

| Germ Cell Mutagenicity | Not classified | |

| Carcinogenicity | Not classified | |

| Reproductive Toxicity | Not classified |

Based on available data, the classification criteria for these hazards are not met. No significant symptoms are expected under anticipated conditions of normal use.

Section 3: Handling, Storage, and Emergency Protocols

Proper handling and storage are critical for maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Safe Handling Protocol

A standard protocol for handling this compound should include the following steps:

Storage Conditions

Proper storage is essential to maintain the integrity of the compound.

-

Short-term (powder): Store at 2-8°C.

-

Long-term (powder): Store at -20°C for up to 3 years.

-

In solvent: Store at -20°C for 1 month or -80°C for 6 months.

Store in a cool, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed when not in use. Incompatible materials to avoid include strong acids, strong bases, and strong oxidizing agents.

Emergency First-Aid Measures

In case of accidental exposure, follow these first-aid protocols:

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable extinguishing media: Do not use a heavy water stream.

-

Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may form.

-

Protective equipment: Firefighters should wear self-contained breathing apparatus if necessary.

Accidental Release Measures:

-

Personal precautions: Use personal protective equipment and avoid dust formation.

-

Environmental precautions: Do not let the product enter drains.

-

Methods for cleaning up: Mechanically recover the product and shovel it into a suitable container for disposal.

Section 5: Stability and Reactivity

-

Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.

-

Chemical stability: Stable under recommended storage conditions.

-

Possibility of hazardous reactions: No dangerous reactions are known under normal conditions of use.

-

Conditions to avoid: Direct sunlight and extremely high or low temperatures.

-

Incompatible materials: Strong acids, strong bases, and strong oxidizing agents.

-

Hazardous decomposition products: Fume, carbon monoxide, and carbon dioxide.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Lys(Z)-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the deuterated amino acid H-Lys(Z)-OH-d3 in solid-phase peptide synthesis (SPPS). The inclusion of stable isotopes like deuterium in peptides is a critical tool for quantitative proteomics, pharmacokinetic studies, and as internal standards in mass spectrometry-based assays.[1][2][3][4] This document outlines the synthesis strategy, experimental protocols, and potential applications of peptides incorporating this compound.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of amino acids into a desired sequence on a solid support.[5] The use of isotopically labeled amino acids, such as this compound, provides a powerful tool for various research and development applications. The deuterium labeling introduces a specific mass shift in the resulting peptide without significantly altering its chemical properties, making it an ideal internal standard for quantitative mass spectrometry.

The benzyloxycarbonyl (Z) protecting group on the lysine side chain is a well-established protecting group in peptide synthesis. While less common in modern Fmoc-based SPPS than the Boc group, it offers an alternative protection strategy. The protocols detailed below are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, adapted for the incorporation of this compound.

Key Applications:

-

Quantitative Proteomics: Peptides containing this compound can be used as internal standards for the accurate quantification of proteins and their post-translational modifications.

-

Pharmacokinetic Studies: Deuterated peptides exhibit altered metabolic profiles, which can be advantageous in drug development to improve pharmacokinetic properties such as half-life.

-

Mass Spectrometry Internal Standards: The known mass difference introduced by the deuterium atoms allows for precise and reliable quantification in complex biological samples.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Source |

| Chemical Formula | C₁₄H₁₇D₃N₂O₄ | |

| Molecular Weight | 283.34 g/mol | |

| CAS Number | Not available (Unlabeled: 1155-64-2) | |

| Purity | Typically >98% | Supplier Data |

| Isotopic Purity | Typically >99% D | Supplier Data |

Table 2: Typical SPPS Performance for Lysine-Containing Peptides

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >99% | Dependent on coupling reagents, reaction time, and peptide sequence. Deuteration is not expected to significantly impact coupling efficiency. |

| Crude Purity (by HPLC) | 70-95% | Highly sequence-dependent. |

| Final Yield (after purification) | 10-30% | Varies based on peptide length, sequence complexity, and purification method. |

| Deprotection Efficiency (Z group) | >95% | Requires strong acid cleavage, typically with HF or a TFA cocktail with appropriate scavengers. The deuterium label is stable under these conditions. |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and First Amino Acid Loading

This protocol is for loading the first amino acid onto a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for synthesizing peptides with a C-terminal carboxylic acid.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acid for the C-terminus

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Swell the 2-CTC resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve the first Fmoc-amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the resin and shake for 2 hours.

-

To cap any remaining unreacted sites, add MeOH (1 mL/g of resin) and shake for 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum.

SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each amino acid in the peptide sequence, including the coupling of Fmoc-Lys(Z)-OH-d3 (in place of a standard Fmoc-amino acid).

Materials:

-

Peptide-resin

-

Fmoc-protected amino acid (including Fmoc-Lys(Z)-OH-d3) (3 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

-

DIPEA (6 equivalents)

-

20% Piperidine in DMF

-

DMF

-

DCM

Procedure:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 15 minutes.

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (or Fmoc-Lys(Z)-OH-d3), HBTU, and DIPEA in DMF.

-

Add the activation solution to the deprotected peptide-resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Z-group from the deuterated lysine.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin (10 mL/g of resin) and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Purification:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide.

Analysis:

-

Mass Spectrometry (MS): The purified peptide should be analyzed by ESI-MS or MALDI-TOF MS to confirm the correct molecular weight, which will include the mass shift from the incorporated deuterium atoms.

Visualizations

Experimental Workflow

Application in Quantitative Proteomics

The following diagram illustrates the use of a peptide synthesized with this compound as an internal standard for quantifying a target protein in a complex biological sample.

References

Application Notes: Incorporating H-Lys(Z)-OH-d3 into Peptide Sequences

Introduction

H-Lys(Z)-OH-d3 is a deuterated analog of Nε-benzyloxycarbonyl-L-lysine, a critical building block in peptide synthesis. The incorporation of stable isotopes, such as deuterium (d), into peptide sequences offers a powerful tool for researchers in drug development, proteomics, and structural biology. The deuterium label provides a unique mass signature for mass spectrometry-based applications and can influence the peptide's metabolic stability through the kinetic isotope effect. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the ε-amino group of the lysine side chain, compatible with various synthesis strategies.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to facilitate successful synthesis and application.

Properties of this compound

This compound is structurally identical to its non-deuterated counterpart, with the exception of three deuterium atoms, which minimally affect its chemical reactivity during synthesis but are crucial for its downstream applications.

| Property | Value | Reference |

| Synonyms | Nε-Z-L-lysine-d3, N6-Carbobenzyloxy-L-lysine-d3 | [3] |

| Molecular Formula | C₁₄H₁₇D₃N₂O₄ | [4][5] |

| Molecular Weight | Approx. 283.34 g/mol | |

| Protecting Group | Benzyloxycarbonyl (Z or Cbz) on the ε-amino group | |

| Typical Application | Solution-phase and Solid-Phase Peptide Synthesis (SPPS) | |

| Z-Group Removal | Catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH, HF) |

Key Applications of Deuterated Peptides

The incorporation of this compound enables several advanced research applications, primarily leveraging the mass difference and increased bond strength imparted by deuterium.

-

Quantitative Proteomics: Peptides containing this compound can serve as ideal internal standards for quantitative mass spectrometry (MS) assays. The deuterated peptide is chemically identical to the endogenous peptide but can be distinguished by its higher mass, allowing for precise quantification.

-

Pharmacokinetic (PK) Studies: Deuterium substitution at a site of metabolic oxidation can slow down the rate of enzymatic degradation due to the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life of the peptide therapeutic.

-

Structural Analysis: Deuterium is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and aiding in the structural elucidation of peptides and proteins.

Protocols for Incorporating this compound

The recommended method for incorporating this compound is the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) Solid-Phase Peptide Synthesis (SPPS) strategy. The Z-group is stable to the mild basic conditions (piperidine) used for N-α-Fmoc deprotection, making it an orthogonal protecting group within this scheme.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-Lys(Z)-OH-d3

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes and equivalents accordingly. The building block must first be Fmoc-protected at the α-amine (Fmoc-Lys(Z)-OH-d3).

1. Resin Preparation and Swelling a. Place the appropriate amount of resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin) into a fritted reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation. c. Drain the DMF.

2. N-α-Fmoc Deprotection a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Lys(Z)-OH-d3 a. In a separate vial, dissolve Fmoc-Lys(Z)-OH-d3 (3 eq., 0.3 mmol) and an aminium-based coupling reagent such as HBTU (2.9 eq., 0.29 mmol) in 1.5 mL of DMF. b. Add N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL) followed by Dichloromethane (DCM) (3 x 2 mL).

4. Chain Elongation a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection a. After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DMF, then DCM, and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's sequence. Note that standard TFA cocktails will remove many side-chain protecting groups but not the Z-group from lysine. c. Add the cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5) to the resin and agitate for 2-3 hours. d. Filter the solution away from the resin beads into a cold diethyl ether solution to precipitate the crude peptide. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum. At this stage, the peptide will be cleaved from the resin, but the lysine side chain will still be protected by the Z-group.

Protocol 2: Deprotection of the Lys(Z) Side Chain

The Z-group is stable to trifluoroacetic acid (TFA) and must be removed in a separate, dedicated step. The choice of method depends on the presence of other sensitive residues in the peptide sequence.

A. Catalytic Hydrogenolysis (Preferred for sensitive peptides)

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture with water).

-

Add a palladium on carbon catalyst (Pd/C, typically 5-10% by weight of the peptide).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction by HPLC or Mass Spectrometry. The reaction is typically complete within 2-16 hours.

-

Once complete, carefully filter the mixture through celite to remove the Pd/C catalyst.

-

Lyophilize the filtrate to obtain the fully deprotected peptide.

B. Strong Acid Cleavage

-

Dissolve the Z-protected peptide in 33% HBr in acetic acid.

-

Stir the reaction at room temperature for 1-2 hours.

-

Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

-

Wash the precipitate with ether, centrifuge, and dry the final product.

-

Safety Note: HBr/AcOH and liquid HF are highly corrosive and toxic. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Data Presentation and Analysis

Successful incorporation and purification should be confirmed with analytical techniques. All quantitative data should be clearly tabulated for comparison.

Table 1: Analytical Data Summary for a Hypothetical Peptide (Gly-Lys(d3)-Ala)

| Analysis Method | Expected Result | Observed Result | Purity/Confirmation |

| RP-HPLC | Single major peak | Single peak at 12.5 min | >95% Purity |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 293.19 g/mol | [M+H]⁺ = 293.20 g/mol | Confirmed Incorporation |

| MS/MS Fragmentation | Fragmentation pattern consistent with Gly-Lys(d3)-Ala sequence | b- and y-ions confirm sequence and location of the +3 Da modification on Lys | Sequence Verified |

The key indicator of successful incorporation is the mass spectrum, which will show a mass increase of +3 Da for the final peptide compared to its non-deuterated version. MS/MS fragmentation analysis can be used to confirm that the mass modification is localized to the intended lysine residue.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-D-Lys(Z)-OH | C14H20N2O4 | CID 1551330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantification of Lysine in Biological Matrices using H-Lys(Z)-OH-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the accurate and precise quantification of L-lysine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with H-Lys(Z)-OH-d3 as an internal standard.

Introduction

L-lysine is an essential amino acid crucial for protein synthesis, post-translational modifications, and various metabolic pathways. Accurate quantification of lysine in biological matrices is vital for clinical diagnostics, nutritional monitoring, and in studying metabolic disorders. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. This compound, a deuterated and protected form of lysine, serves as an ideal internal standard for the quantification of lysine. The Z (benzyloxycarbonyl) protecting group can be removed during sample preparation if direct lysine quantification is desired, or it can be used to quantify Z-protected lysine. This note details a robust LC-MS/MS method for lysine quantification.

Experimental Workflow

The overall experimental workflow for the quantification of lysine in a biological matrix (e.g., plasma) is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.

Figure 1: General experimental workflow for the quantification of lysine using this compound as an internal standard.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

3.1. Materials and Reagents

-

Analyte: L-Lysine

-

Internal Standard (IS): this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium formate

-

Biological Matrix: Human plasma (or other relevant matrix)

-

Equipment: Centrifuge, evaporator, vortex mixer, LC-MS/MS system

3.2. Sample Preparation

-